D-Valine-d8
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Overview
Description
D-Valine-d8: is a deuterium-labeled version of D-Valine, an enantiomer of L-Valine. L-Valine is one of the twenty proteinogenic amino acids and is essential for human health. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study metabolic pathways and pharmacokinetics due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microbial Asymmetric Degradation: This method involves the microbial degradation of DL-Valine, where specific microbes selectively degrade one enantiomer, leaving the desired D-Valine.
Microbial Stereoselective Hydrolysis: This approach uses D-aminoacylase to hydrolyze N-acyl-DL-Valine, selectively producing D-Valine.
Microbial Specific Hydrolysis: This method involves the hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase to produce D-Valine.
Industrial Production Methods: Industrial production of D-Valine-d8 typically involves the use of deuterated reagents and solvents in the above microbial processes to incorporate deuterium into the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Valine-d8 can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where deuterium atoms can be replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: D-Valine-d8 is used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism .
Biology: In biological research, it helps in studying protein synthesis and degradation, as well as the role of amino acids in cellular functions .
Medicine: this compound is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs. It helps in understanding drug interactions and optimizing drug formulations .
Industry: In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. It serves as an intermediate in the production of antibiotics and pesticides .
Mechanism of Action
D-Valine-d8 exerts its effects by participating in the same biochemical pathways as D-Valine. The deuterium labeling allows for the tracking and quantification of these pathways. It interacts with enzymes and proteins involved in amino acid metabolism, providing insights into their function and regulation .
Comparison with Similar Compounds
L-Valine-d8: The deuterium-labeled version of L-Valine, used in similar metabolic and pharmacokinetic studies.
DL-Valine-d8: A racemic mixture of deuterium-labeled D-Valine and L-Valine, used in studies requiring both enantiomers.
L-Leucine-d7: Another deuterium-labeled amino acid used in metabolic studies.
Uniqueness: D-Valine-d8 is unique due to its specific labeling and the ability to provide detailed insights into the metabolic pathways of D-Valine. Its high isotopic purity and stability make it a valuable tool in scientific research .
Properties
Molecular Formula |
C5H11NO2 |
---|---|
Molecular Weight |
125.20 g/mol |
IUPAC Name |
(2R)-2,3,4,4,4-pentadeuterio-3-(deuteriomethyl)-2-(dideuterioamino)butanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1/i1D,2D3,3D,4D/hD2/t3?,4- |
InChI Key |
KZSNJWFQEVHDMF-WIILFAAISA-N |
Isomeric SMILES |
[2H]CC([2H])([C@]([2H])(C(=O)O)N([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(C(=O)O)N |
Origin of Product |
United States |
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